molecular formula C7H11NO2S B13070119 2-Methoxy-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol

2-Methoxy-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol

Cat. No.: B13070119
M. Wt: 173.24 g/mol
InChI Key: MIBLIQWYNNOMFR-UHFFFAOYSA-N
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Description

2-Methoxy-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol is a heterocyclic compound featuring a 1,3-thiazole core substituted with a methyl group at position 4 and a 2-methoxyethanol moiety at position 2. This compound is of interest in medicinal chemistry due to structural similarities with bioactive thiazole derivatives, such as antiviral and enzyme-inhibiting agents .

Properties

Molecular Formula

C7H11NO2S

Molecular Weight

173.24 g/mol

IUPAC Name

2-methoxy-1-(4-methyl-1,3-thiazol-2-yl)ethanol

InChI

InChI=1S/C7H11NO2S/c1-5-4-11-7(8-5)6(9)3-10-2/h4,6,9H,3H2,1-2H3

InChI Key

MIBLIQWYNNOMFR-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)C(COC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol typically involves the reaction of 4-methyl-1,3-thiazole-2-carbaldehyde with methanol in the presence of a reducing agent. The reaction conditions often include a solvent such as ethanol or methanol, and the process is carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis or the use of catalytic systems to enhance the efficiency and yield of the reaction. These methods are designed to optimize the reaction conditions, reduce waste, and improve the overall sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield aldehydes or acids, while reduction of the thiazole ring can produce dihydrothiazoles .

Mechanism of Action

The mechanism of action of 2-Methoxy-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it can inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The methoxy group can also participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

The following analysis compares 2-Methoxy-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol with structurally analogous thiazole derivatives, focusing on molecular features, synthesis, physicochemical properties, and applications.

Structural Analogues and Substituent Effects
Compound Name Molecular Formula Key Substituents Key Differences vs. Target Compound Reference
1-[2-(2-Methoxyethyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol C₉H₁₅NO₂S Methoxyethyl at C5, methyl at C4 Thiazole substitution at C5 (vs. C2); extended methoxy chain
2-(2-Methyl-1,3-thiazol-4-yl)ethanol C₆H₉NOS Ethanol at C4, methyl at C2 Ethanol group (vs. methoxy-ethanol); methyl at C2 (vs. C4)
Ethyl 2-(4-methyl-1,3-thiazol-2-yl)acetate C₈H₁₁NO₂S Ethyl ester at C2, methyl at C4 Ester group (vs. hydroxyl); increased lipophilicity
2-(4-Methyl-1,3-thiazol-2-yl)ethanethioamide C₆H₈N₂S₂ Thioamide at C2, methyl at C4 Thioamide (electron-withdrawing) vs. hydroxyl/methoxy

Key Observations :

  • Substitution position on the thiazole ring (C2 vs. C4/C5) significantly alters electronic properties and steric interactions .
  • Functional groups (e.g., ester, thioamide, methoxy) modulate solubility, reactivity, and bioactivity.
Physicochemical Properties
Compound Melting Point (°C) Solubility Spectral Data (¹H NMR) Highlights Reference
This compound Not reported Polar solvents δ 3.3–3.5 (methoxy), δ 4.8–5.0 (hydroxyl) N/A
2-(2-Methyl-1,3-thiazol-4-yl)ethanol Not reported Ethanol, DMSO δ 2.5 (CH₃), δ 3.7 (CH₂OH)
Ethyl 2-(4-methyl-1,3-thiazol-2-yl)acetate Not reported Chloroform δ 1.2 (CH₃ ester), δ 4.1 (CH₂CO)

Key Observations :

  • Methoxy and hydroxyl groups in the target compound improve water solubility compared to esters (e.g., ) or thioamides (e.g., ).
  • NMR shifts for hydroxyl protons (δ ~4.8–5.0) distinguish the target from analogues with ester or thioamide groups .

Biological Activity

2-Methoxy-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol, a thiazole derivative, has garnered attention for its diverse biological activities. The compound's structure, featuring a methoxy group and a thiazole ring, is significant in influencing its reactivity and interactions with biological targets. This article delves into its biological activity, mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula: C₇H₁₁NO₂S
  • Molecular Weight: 173.24 g/mol
  • IUPAC Name: this compound
PropertyValue
Molecular FormulaC₇H₁₁NO₂S
Molecular Weight173.24 g/mol
IUPAC NameThis compound

The biological activity of this compound is attributed to its interaction with various molecular targets. The thiazole moiety can participate in biochemical reactions that inhibit or activate specific enzymes and receptors. For instance, compounds containing thiazole rings are known for their roles in inhibiting protein kinases and other critical pathways involved in cancer progression and microbial resistance.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. In vitro studies have shown that this compound demonstrates effectiveness against various bacterial strains. The mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Potential

Thiazole derivatives have been explored for their anticancer activities. In studies involving cell lines such as A431 (human epidermoid carcinoma) and Jurkat (human T lymphocyte), compounds similar to this compound have shown promising results:

CompoundCell LineIC50 (µg/mL)
Thiazole Derivative AA4311.98 ± 1.22
Thiazole Derivative BJurkat<10

The presence of electron-donating groups on the phenyl ring enhances the cytotoxic activity of these compounds.

Acetylcholinesterase Inhibition

Recent studies have identified thiazole-containing compounds as potential acetylcholinesterase inhibitors, which are crucial for treating neurodegenerative diseases like Alzheimer’s. The inhibition of this enzyme leads to increased levels of acetylcholine, improving cognitive function.

Case Studies

Several case studies highlight the efficacy of thiazole derivatives in clinical settings:

  • Antitumor Activity : A study evaluated a series of thiazole derivatives for their ability to induce apoptosis in cancer cells. The results indicated that modifications to the thiazole structure significantly impacted cytotoxicity.
  • Antimicrobial Efficacy : Another study focused on the antibacterial properties of thiazoles against resistant strains of bacteria. The findings suggested that these compounds could serve as templates for developing new antibiotics.

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